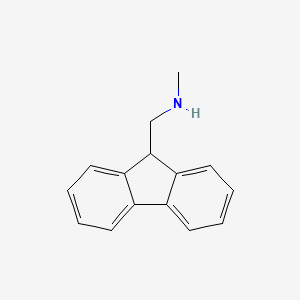

(9H-Fluoren-9-ylmethyl)-methyl-amine

Descripción

BenchChem offers high-quality (9H-Fluoren-9-ylmethyl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-ylmethyl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H15N |

|---|---|

Peso molecular |

209.29 g/mol |

Nombre IUPAC |

1-(9H-fluoren-9-yl)-N-methylmethanamine |

InChI |

InChI=1S/C15H15N/c1-16-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3 |

Clave InChI |

FBSAGIUUWCAGIU-UHFFFAOYSA-N |

SMILES canónico |

CNCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origen del producto |

United States |

The Chemical Dynamics of (9H-Fluoren-9-ylmethyl)-methyl-amine: A Comprehensive Technical Guide

Executive Summary

(9H-Fluoren-9-ylmethyl)-methyl-amine is a highly versatile secondary amine characterized by its rigid, planar fluorene core. While structurally related to the ubiquitous Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the absence of the carbamate oxygen fundamentally alters its chemical reactivity. As a Senior Application Scientist, I frequently leverage this compound not as a transient protecting group, but as a stable, highly lipophilic pharmacophore. This guide systematically deconstructs its physicochemical properties, intrinsic reactivity, and validated synthetic protocols to empower researchers in medicinal chemistry and drug development.

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The fluorene system imparts significant lipophilicity, while the secondary amine provides a handle for functionalization and tunable aqueous solubility via salt formation[1].

Table 1: Key Physicochemical Parameters

| Property | Value (Free Base) | Value (HCl Salt) |

| CAS Number | 76532-37-1[2] | 1187930-52-4[3] |

| Molecular Formula | C₁₅H₁₅N | C₁₅H₁₆ClN |

| Molecular Weight | 209.29 g/mol [4] | 245.75 g/mol [3] |

| Physical State | Viscous Liquid / Oil | Crystalline Solid |

| Topological Polar Surface Area | 12.0 Ų | ~12.0 Ų |

| Rotatable Bonds | 2 | 2 |

Structural Dynamics & Chemical Reactivity

The defining structural feature of (9H-Fluoren-9-ylmethyl)-methyl-amine is the tricyclic fluorene system. The protons at the C9 position of fluorene are unusually acidic for aliphatic protons (pKa ~22.6 in DMSO). This acidity arises because the conjugate base—the fluorenyl anion—is stabilized by aromaticity, possessing 14 π-electrons that satisfy Hückel's rule.

In standard Fmoc-protected amines, base-catalyzed abstraction of this C9 proton triggers an E1cB elimination. The fluorenyl anion expels the carbamate oxygen (a competent leaving group), yielding dibenzofulvene and liberating the free amine.

Mechanistic Causality: In stark contrast, (9H-Fluoren-9-ylmethyl)-methyl-amine is highly stable to basic conditions. If a strong base (e.g., piperidine) abstracts the C9 proton, the resulting anion cannot undergo elimination because the adjacent leaving group would be a methylamide anion ( CH3NH− ). With a conjugate acid pKa of ~35, the methylamide anion is an exceptionally poor leaving group. Consequently, this compound resists the degradation pathways typical of Fmoc derivatives, allowing the fluorene core to be permanently integrated into drug candidates.

Fig 1: Chemical reactivity profile and stability characteristics.

Validated Synthetic Methodologies

To synthesize and isolate this compound with high purity, we employ a reductive amination pathway. Alternatively, nucleophilic substitution from 9-fluorenylmethanol can be used, though it is prone to over-alkylation.

Fig 2: Dual synthetic pathways for (9H-Fluoren-9-ylmethyl)-methyl-amine.

Protocol 1: Synthesis via Reductive Amination

Objective: High-yield synthesis of the free base (CAS 76532-37-1) minimizing alcohol byproducts[2].

-

Imine Formation: Dissolve 1.0 equivalent of 9-fluorenecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Add 1.5 equivalents of methylamine (2.0 M solution in THF). Stir at room temperature for 2 hours. Causality: DCE is chosen over standard dichloromethane (DCM) because its slightly higher polarity and boiling point facilitate the complete dissolution of the aldehyde and stabilize the transient iminium intermediate.

-

Selective Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Stir the suspension overnight (12-16 hours). Causality: STAB is explicitly selected over sodium borohydride ( NaBH4 ). The electron-withdrawing acetoxy groups attenuate the hydride's reactivity, preventing the premature reduction of the starting aldehyde to 9-fluorenylmethanol. It selectively reduces the iminium ion.

-

Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (a self-validating marker of excess hydride consumption). Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution of DCM to 5% Methanol in DCM) to yield the pure free base.

Protocol 2: Hydrochloride Salt Formation

Objective: Conversion of the lipophilic free base to a stable, crystalline solid (CAS 1187930-52-4) for long-term storage and biological testing[3].

-

Dissolution: Dissolve the purified free base in a minimum volume of anhydrous diethyl ether.

-

Precipitation: Cool the solution to 0°C in an ice bath. Dropwise, add a stoichiometric excess of 2.0 M HCl in diethyl ether. A white precipitate will form immediately.

-

Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the hydrochloride salt. Causality: Anhydrous ether is the optimal solvent because the free base is highly soluble, whereas the HCl salt is completely insoluble. This drastic solubility differential creates a self-validating purification step—driving the precipitation of the pure salt while leaving any unreacted lipophilic impurities in solution.

Applications in Drug Development

Because of its unique balance of a rigid, lipophilic core and a functionalizable secondary amine, 1-(9H-Fluoren-9-yl)-N-methylmethanamine is a privileged building block[4].

-

Blood-Brain Barrier (BBB) Penetration: The high lipophilicity of the fluorene ring significantly enhances the logP of conjugated molecules, making it an excellent vector for CNS-targeted therapeutics.

-

GPCR Ligands: The planar tricyclic system effectively mimics endogenous indole and naphthalene scaffolds, fitting deeply into the hydrophobic pockets of monoamine receptors.

References

-

[3] Title : 1187930-52-4 | (9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride Source : Capot Chemical URL :[Link]

-

[1] Title : Overview - ECHA CHEM (amine hydrochloride) Source : European Chemicals Agency (ECHA) URL :[Link]

Sources

solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine in organic solvents

An In-depth Technical Guide to the Solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (9H-Fluoren-9-ylmethyl)-methyl-amine (CAS: 38359-28-3), a crucial secondary amine often utilized in organic synthesis and medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility. We will dissect the molecule's physicochemical properties to predict its behavior across a range of common organic solvents. Furthermore, this document furnishes a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to generate precise and reliable solubility data in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from reaction optimization and product purification to formulation and analytical method development.

Introduction: The Critical Role of Solubility

(9H-Fluoren-9-ylmethyl)-methyl-amine, also known as N-Methyl-9H-fluoren-9-amine, is a derivative of fluorene. Its structure is characterized by a large, nonpolar polycyclic aromatic fluorenyl group attached to a polar secondary methylamine. This amphiphilic nature is the primary determinant of its solubility profile.

Understanding the solubility of this compound is paramount for its practical application. In process chemistry, solvent selection dictates reaction rates, equilibrium positions, and the ease of product isolation. For purification, knowledge of solubility is essential for developing effective crystallization or chromatographic methods.[1] In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts formulation strategies and bioavailability.[2] This guide provides the necessary theoretical framework and practical methodologies to master the solubility aspects of (9H-Fluoren-9-ylmethyl)-methyl-amine.

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1] To predict the solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine, we must first analyze its key physicochemical properties.

| Property | Value / Prediction | Implication for Solubility | Source |

| Molecular Formula | C₁₄H₁₃N | - | [3] |

| Molecular Weight | 195.26 g/mol | - | [3] |

| Appearance | Solid (predicted) | - | - |

| Melting Point | 75.3 °C | Relevant for "oiling out" during crystallization.[4] | |

| logP (Octanol-Water) | 2.97 - 3.57 | Indicates a preference for nonpolar or moderately polar environments over water; suggests poor aqueous solubility but good solubility in many organic solvents. | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | A low TPSA value is consistent with good lipid/membrane permeability and suggests the nonpolar characteristics are dominant. | [3] |

| pKa (Basic) | 7.79 | The secondary amine is basic and can be protonated in acidic conditions, which would dramatically increase solubility in polar protic solvents or aqueous acid. | |

| Hydrogen Bond Donor/Acceptor | 1 / 1 | The amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair), enhancing solubility in solvents that can participate in hydrogen bonding (e.g., alcohols). | [3] |

Analysis of Molecular Structure:

-

The Fluorenyl Group: This large, rigid, and aromatic hydrocarbon system is highly nonpolar (lipophilic). It is the dominant feature of the molecule and is responsible for favorable van der Waals interactions with nonpolar and polar aprotic solvents. This suggests good solubility in solvents like toluene, dichloromethane, and ethyl acetate.[5]

-

The Methylamine Group: The secondary amine introduces polarity and the capacity for hydrogen bonding. This small polar head allows for interactions with polar solvents, particularly polar protic solvents like methanol and ethanol.

Predicted Solubility Profile:

Based on this analysis, a qualitative solubility profile can be predicted. This information is invaluable for initial solvent screening for synthesis, extraction, or crystallization.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | High in Toluene, Moderate in Ether, Low in Hexanes | The aromatic fluorene core has strong affinity for aromatic toluene. The overall polarity is likely too high for good solubility in very nonpolar alkanes like hexane. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | High to Moderate | These solvents effectively solvate the large nonpolar fluorene moiety while also interacting with the polar amine group via dipole-dipole interactions. DCM and THF are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to Soluble | These solvents can engage in hydrogen bonding with the amine group, which enhances solubility.[4] However, their high polarity may be a slight mismatch for the large nonpolar backbone, potentially limiting very high solubility compared to optimal polar aprotic solvents. |

| Aqueous | Water | Very Low / Insoluble | The high LogP value and large hydrophobic structure predict very poor solubility in water. Solubility would increase significantly under acidic pH due to the formation of the protonated ammonium salt.[6] |

Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination

To obtain definitive, quantitative solubility data, an experimental determination is required. The isothermal shake-flask method is the most reliable technique for measuring equilibrium solubility.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of (9H-Fluoren-9-ylmethyl)-methyl-amine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

(9H-Fluoren-9-ylmethyl)-methyl-amine (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (9H-Fluoren-9-ylmethyl)-methyl-amine to a glass vial. "Excess" means enough solid is added so that a visible amount remains undissolved after the equilibration period. This ensures saturation.

-

Accurately add a known volume of the chosen solvent to the vial (e.g., 2 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[8] For some compounds, up to 72 hours may be necessary to ensure true equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Immediately filter the supernatant through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration of the dissolved compound.

-

A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):

-

S = C × DF

-

-

Express the final solubility in appropriate units, such as mg/mL or mol/L. Report the average and standard deviation of the replicate measurements.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the isothermal shake-flask method.

Caption: Decision tree for application-specific solvent selection.

Conclusion

While quantitative solubility data for (9H-Fluoren-9-ylmethyl)-methyl-amine is not readily published, a thorough analysis of its molecular structure and physicochemical properties provides a robust framework for predicting its behavior in organic solvents. The molecule's large, nonpolar fluorene backbone combined with a polar, hydrogen-bonding secondary amine group suggests high solubility in polar aprotic solvents and moderate solubility in polar protic and aromatic solvents, with poor solubility in water and nonpolar alkanes. For researchers requiring precise data, this guide provides a comprehensive, step-by-step protocol for the isothermal shake-flask method, enabling the generation of reliable, publication-quality solubility values. This combined approach of theoretical prediction and practical experimental guidance empowers scientists to make informed decisions for solvent selection, thereby optimizing processes in synthesis, purification, and formulation.

References

-

Dicks, A. P. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 5(Pt 2), 118–126. Retrieved from [Link]

-

Chemsrc. (2025). 9H-Fluoren-9-amine | CAS#:525-03-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). N-Methyl-9H-fluoren-9-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

-

Lee, H. Y., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Pharmaceutical Research, 7(2). Retrieved from [Link]

-

Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. ADMET & DMPK, 1(1), 1-8. Retrieved from [Link]

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scitechnol.com [scitechnol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: (9H-Fluoren-9-ylmethyl)-methyl-amine in Advanced Drug Design

Executive Summary

(9H-Fluoren-9-ylmethyl)-methyl-amine (CAS: 76532-37-1) is a highly specialized secondary amine building block utilized in advanced organic synthesis, peptidomimetic drug design, and polymer functionalization[1]. Characterized by its bulky, highly lipophilic fluorene core and a reactive N-methylamine handle, it serves as a critical intermediate for synthesizing neuroactive compounds and sterically shielded drug delivery systems. Unlike the ubiquitous Fmoc-protecting group, the fluorenylmethyl moiety here acts as a permanent structural pharmacophore rather than a transient carbamate[2].

Chemical Identity & Core Identifiers

To ensure rigorous tracking across chemical databases and inventory systems, the foundational identifiers and quantitative data for this scaffold are summarized below[3].

| Property | Value |

| Chemical Name | (9H-Fluoren-9-ylmethyl)-methyl-amine |

| Common Synonyms | 1-(9H-Fluoren-9-yl)-N-methylmethanamine |

| CAS Registry Number | 76532-37-1 |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| SMILES | CNCC1C2=CC=CC=C2C3=CC=CC=C13 |

| InChI | InChI=1S/C15H15N/c1-16-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3 |

Structural & Mechanistic Analysis

The molecular architecture of (9H-Fluoren-9-ylmethyl)-methyl-amine is defined by two distinct domains, each dictating specific experimental and pharmacological behaviors:

-

The Fluorene Core (Lipophilic Anchor): A planar, tricyclic aromatic system that imparts significant hydrophobicity. In medicinal chemistry, this moiety is exploited to enhance blood-brain barrier (BBB) penetration or to anchor molecules within deep, lipophilic receptor pockets (e.g., G-protein coupled receptors)[2].

-

The N-Methyl Secondary Amine (Conformational Director): Unlike primary amines (such as 9-fluorenylmethylamine), the N-methyl substitution restricts the conformational freedom of subsequent amide bonds. When coupled to a carboxylic acid, the resulting tertiary amide strongly favors specific cis/trans rotamers, which is a crucial causality factor when designing rigid peptidomimetics. Furthermore, the secondary amine prevents over-alkylation during complex synthetic sequences.

Structural role of the fluorenylmethyl scaffold in drug design and conjugation.

Synthesis & Experimental Workflows

Causality of Method Selection: Direct alkylation of 9-fluorenylmethyl chloride with methylamine frequently leads to undesirable tertiary amine byproducts (over-alkylation) due to the high nucleophilicity of the newly formed secondary amine. To ensure a self-validating, high-yield system, reductive amination of 9-fluorenecarboxaldehyde is the field-proven methodology. The imine intermediate inherently prevents multiple alkylations.

Protocol: Reductive Amination Workflow

This protocol is designed as a self-validating system, integrating In-Process Controls (IPCs) to guarantee structural integrity.

Step 1: Imine Condensation

-

Dissolve 1.0 equivalent of 9-fluorenecarboxaldehyde in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 1.2 equivalents of methylamine (as a 2.0 M solution in THF) and 2.0 equivalents of anhydrous magnesium sulfate (MgSO₄) to act as a water scavenger.

-

Stir at room temperature for 4 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline-shifted imine spot confirms the quantitative conversion of Step 1.

Step 2: Chemoselective Reduction

-

Filter the reaction mixture to remove MgSO₄ and concentrate the filtrate under reduced pressure to isolate the crude imine.

-

Redissolve the imine in anhydrous methanol and cool to 0°C.

-

Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions to control the exothermic evolution of hydrogen gas.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Workup and Final Validation

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) to destroy unreacted NaBH₄.

-

Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate.

-

Self-Validation (Analytical QC): Confirm the product via ¹H-NMR (CDCl₃). The diagnostic validation signals are the methylene bridge (-CH₂-) appearing as a distinct doublet around 2.8–3.0 ppm, and the N-methyl singlet (-CH₃) integrating to exactly 3 protons around 2.4 ppm. The absence of an aldehyde proton (~9.8 ppm) validates total reduction.

Reductive amination workflow for synthesizing (9H-Fluoren-9-ylmethyl)-methyl-amine.

Applications in Medicinal Chemistry & Polymer Conjugation

Neuroactive Peptidomimetics

Drawing direct mechanistic parallels to the synthesis of Galmic (a nonpeptide galanin receptor agonist), the fluorene scaffold provides the exact lipophilic bulk required to mimic the hydrophobic pharmacophores of endogenous neuropeptides (like tryptophan or tyrosine residues)[2]. The incorporation of the (9H-Fluoren-9-ylmethyl)-methyl-amine moiety allows the resulting drug candidate to rapidly penetrate the blood-brain barrier (BBB) while anchoring securely into the hydrophobic transmembrane pockets of GPCRs[2].

PEGylation and Polymer Therapeutics

In the realm of biologics and macromolecular drug delivery, this compound is utilized as a terminating or branching functional group in multifunctionalized polyethylene glycol (PEG) derivatives[1]. The secondary amine acts as a highly stable linkage point. When conjugated to a polymer backbone, the bulky fluorene ring creates an "umbrella-like" steric shield around the therapeutic payload, effectively inhibiting enzymatic degradation in vivo, reducing immunogenicity, and prolonging the drug's systemic circulation time[1].

References

-

Sigma-Aldrich , (9H-Fluoren-9-ylmethyl)-methyl-amine | 76532-37-1.

-

ChemScene , 76532-37-1 | 1-(9H-Fluoren-9-yl)-N-methylmethanamine. 3

-

Sigma-Aldrich , (9H-Fluoren-9-ylmethyl)-methyl-amine | InChI & SMILES Data.

-

Proceedings of the National Academy of Sciences (PNAS) , Synthesis of galmic: A nonpeptide galanin receptor agonist. 2

-

Google Patents , US20170312363A1 - Multifunctionalized polyethylene glycol derivative and preparation method therefor. 1

Sources

Mechanistic Dynamics of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the cornerstone of orthogonal protection strategies[1]. Unlike acid-labile protecting groups (such as Boc), Fmoc is cleaved under mild basic conditions, preserving acid-sensitive side-chain protections and the peptide-resin linker until the final global cleavage[2]. However, successful Fmoc-SPPS requires more than simply applying a base; it demands a rigorous understanding of the underlying reaction kinetics, the dual role of deprotection reagents, and the precise mitigation of base-catalyzed side reactions. This whitepaper deconstructs the Fmoc deprotection mechanism, establishes self-validating experimental protocols, and provides actionable solutions for complex synthetic challenges.

The Chemical Foundation of Fmoc Deprotection

The removal of the Fmoc group is not a simple hydrolysis; it proceeds via a base-induced E1cB (Elimination Unimolecular conjugate Base) β -elimination mechanism [2][3].

The electron-withdrawing nature of the fluorene ring system significantly increases the acidity of the β -hydrogen at the 9-position. When exposed to a mild base, this proton is abstracted, forming a stabilized carbanion. Subsequent rearrangement leads to the cleavage of the carbon-oxygen bond, releasing carbon dioxide ( CO2 ) and generating a highly reactive byproduct: dibenzofulvene (DBF) [3][4].

The Dibenzofulvene (DBF) Alkylation Threat

DBF is a potent Michael acceptor. If left unquenched in the reaction vessel, DBF will rapidly react with the newly liberated N-terminal amine (or nucleophilic side chains like Lysine), resulting in irreversible N-alkylation and a mass shift of +178 Da[5]. Therefore, the deprotection reagent must fulfill two distinct causal roles:

-

The Base: Abstract the acidic proton to initiate the E1cB elimination.

-

The Scavenger: Act as a superior nucleophile to irreversibly trap DBF, forming a stable adduct before it can attack the peptide[4][6].

Logical flow of the Fmoc E1cB deprotection mechanism and DBF scavenging.

Reagent Selection and Causality

The universal standard for Fmoc deprotection is 20% (v/v) piperidine in N,N-dimethylformamide (DMF) [2][7]. This choice is not arbitrary; it represents a finely tuned chemical balance. Piperidine (pKa 11.1) is basic enough to rapidly abstract the fluorenyl proton, yet its secondary amine structure makes it an exceptional nucleophile, ensuring instantaneous and complete scavenging of DBF[2][3].

However, sequence-specific challenges (e.g., aggregation, aspartimide formation) or regulatory restrictions on piperidine often necessitate alternative reagents. The causality behind selecting an alternative must always account for both basicity and scavenging efficiency.

Table 1: Quantitative Comparison of Fmoc Deprotection Bases

| Deprotection Reagent | pKa (Conjugate Acid) | Typical Concentration | DBF Scavenging Efficiency | Primary Application / Causality for Use |

| Piperidine | 11.1 | 20% (v/v) | Excellent | Standard SPPS. Optimal balance of basicity and nucleophilicity[3]. |

| 4-Methylpiperidine | ~11.0 | 20% (v/v) | Good | Regulatory Alternative. Used when piperidine (DEA List I) is restricted[3]. |

| Piperazine | 9.8 | 5–10% (w/v) | Good | Side-Reaction Mitigation. Lower pKa reduces base-catalyzed aspartimide formation[3]. |

| DBU | 12.5 | 1–2% (v/v) | None | Difficult Sequences. Highly basic but non-nucleophilic. Must be paired with piperidine to scavenge DBF[6]. |

Note: Replacing piperidine entirely with DBU will result in catastrophic DBF-alkylation because DBU cannot trap the fulvene byproduct[6].

Self-Validating Protocol: Standard Fmoc Deprotection

Trustworthiness in SPPS demands that protocols do not rely on blind faith. A robust methodology must be a self-validating system. Because the DBF-piperidine adduct acts as a strong chromophore, we can exploit its UV absorbance to empirically confirm both the progression and completion of the deprotection step[6][8].

Step-by-Step Methodology: UV-Validated Fmoc Cleavage

-

Materials: 20% (v/v) Piperidine in peptide-synthesis grade (amine-free) DMF[7].

-

Scale: 0.1 mmol peptide-resin.

-

Resin Swelling: Suspend the peptide-resin in 5 mL DMF for 30 minutes. Causality: Swelling expands the polystyrene/PEG matrix, ensuring the deprotection reagent can access sterically hindered internal reaction sites[7].

-

Primary Deprotection (Bulk Cleavage): Drain the DMF. Add 5 mL of 20% piperidine/DMF. Agitate via nitrogen bubbling for 3 minutes. Causality: This short initial cycle rapidly cleaves the highly accessible Fmoc groups and immediately quenches the resulting DBF, preventing localized DBF supersaturation.

-

Secondary Deprotection (Comprehensive Cleavage): Drain the primary solution and collect it. Add a fresh 5 mL aliquot of 20% piperidine/DMF and agitate for 7–10 minutes[7]. Causality: A fresh influx of base drives the equilibrium forward for sterically hindered residues and provides fresh scavenger.

-

Self-Validation (UV Monitoring): Dilute a 50 µL sample of the drained secondary deprotection solution in 5 mL of pure DMF. Measure the UV absorbance at 301 nm .

-

Validation Check: If the absorbance is significantly above the baseline of pure 20% piperidine/DMF, incomplete deprotection is occurring (often due to aggregation). Repeat Step 3 until the UV signal drops to baseline, confirming total Fmoc removal[6].

-

-

Resin Washing (Critical): Wash the resin 5 times with 5 mL DMF (1 minute per wash)[7]. Causality: Residual piperidine will neutralize the acidic coupling reagents (e.g., HATU/HOBt) in the subsequent amino acid addition, leading to failed couplings[1].

Mechanistic Pitfalls: Aspartimide Formation

The most notorious base-catalyzed side reaction during Fmoc-SPPS is aspartimide (Asi) formation , which occurs predominantly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs[9][10].

The Mechanism of Failure

During the repeated 20% piperidine exposures required for Fmoc deprotection, the basic environment deprotonates the backbone amide nitrogen of the residue immediately following the Aspartic Acid. This deprotonated nitrogen acts as a nucleophile, attacking the β -carboxyl group of the Asp side chain. This intramolecular cyclization forms a five-membered succinimide ring (aspartimide)[9][10].

The Asi intermediate is highly unstable and chirally labile (leading to D-Asp epimerization). It is rapidly opened by nucleophiles like piperidine or water, generating a complex, inseparable mixture of α -peptides, β -peptides, and piperidides[10].

Mechanism of base-catalyzed aspartimide formation and subsequent ring opening.

Strategies for Prevention

To maintain synthetic integrity in Asp-rich sequences, the standard protocol must be modified:

-

Thermodynamic Buffering: Add 0.1 M Hydroxybenzotriazole (HOBt) or 1% formic acid to the 20% piperidine/DMF deprotection cocktail. Causality: The acidic additive lowers the effective pH of the microenvironment, suppressing the initial deprotonation of the backbone amide without stopping the Fmoc E1cB elimination[8][10].

-

Steric Shielding (Advanced): Substitute the standard Fmoc-Asp(OtBu)-OH building block with Fmoc-Asp(OBno)-OH (beta-benzyl ester). Causality: The OBno group provides a massive steric barrier that physically blocks the backbone amide from attacking the β -carboxyl carbon, reducing aspartimide formation to negligible levels (<0.1% per cycle) even in highly susceptible Asp-Gly motifs.

Conclusion

The Fmoc protecting group revolutionized peptide chemistry by enabling mild, orthogonal synthesis. However, treating Fmoc deprotection as a passive "washing" step is a critical error. By understanding the E1cB mechanism, respecting the dual base/scavenger requirement to neutralize dibenzofulvene, and utilizing UV-validated protocols, researchers can prevent catastrophic chain terminations and N-alkylations. Furthermore, proactively addressing base-catalyzed phenomena like aspartimide formation ensures the high-yield synthesis of even the most complex therapeutic peptides.

References

-

Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives - Peptide Chemistry. 2

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC (National Institutes of Health). 3

-

Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. 4

-

Overview of Solid Phase Peptide Synthesis (SPPS) - Peptide.com. 6

-

Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism - Peptide Chemistry. 5

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UC Irvine. 7

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC (National Institutes of Health).9

-

Technical Support Center: Aspartimide Formation in Fmoc-SPPS - Benchchem. 10

-

Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - MilliporeSigma.

-

Fmoc Solid Phase Peptide Synthesis Mechanism - ChemPep.8

-

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) - Benchchem. 1

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Fluorene Scaffold: A Technical Guide to Its Physical, Chemical, and Pharmacological Properties

Executive Summary

Fluorene ( ) is a polycyclic aromatic hydrocarbon (PAH) characterized by two benzene rings sharing a common five-membered ring edge. Historically derived from coal tar, this rigid, highly conjugated molecule has evolved into a privileged scaffold across multiple high-tech disciplines . Due to its unique planar geometry and the specific reactivity of its C9 methylene bridge, fluorene serves as a core building block for advanced optoelectronic materials, highly selective chemosensors, and potent multi-addressable pharmacophores in modern drug development .

This whitepaper dissects the physical properties, chemical reactivity, and application-specific causality of fluorene-based compounds, providing a self-validating framework for experimental design.

Structural, Physical, and Photophysical Properties

Fluorene is a non-polar, crystalline organic compound. Because carbon and hydrogen share electrons relatively equally across its symmetrical structure, fluorene exhibits high lipophilicity, making it readily soluble in non-polar organic solvents (e.g., toluene, dichloromethane, chloroform) while remaining virtually insoluble in polar solvents like water 1.

From a photophysical perspective, the extended -conjugation across the biphenyl system yields intense violet fluorescence. Fluorene dyes and derivatives possess distinct properties that meet the strict criteria for two-photon fluorescence microscopy (2PFM), including enhanced photostability, high quantum yields, and significant two-photon absorption cross-sections 2.

Quantitative Data Summary: Properties of Fluorene and Derivatives

| Parameter | Value / Description | Reference |

| Molecular Formula / Weight | / 166.22 g/mol | 1, 3 |

| Aqueous Solubility | 1.69 mg/L at 25 °C (Highly non-polar) | 4 |

| Biotransformation Half-Life | 2.9 to 4.6 days in environmental models | [[3]]() |

| RORγt Inhibitory Activity (IC50) | 68.6 nM (FRET assay) for hybrid compound 15 | [[5]]() |

| FTC HOMO / LUMO Levels | −5.88 eV / −2.88 eV | 6 |

| FTC Stern–Volmer Coefficient | ( sensing) | [[6]]() |

| Maximum Luminance (OLEDs) | ~25,400 (Fluorene-carbazole dendrimers) | 7 |

Chemical Reactivity and Synthesis Protocols

The chemical versatility of fluorene is primarily dictated by the C9 position. The protons on this methylene bridge are unusually acidic for a hydrocarbon, allowing for facile deprotonation and subsequent functionalization (e.g., dialkylation to prevent oxidation and improve material stability) 8.

For constructing the fluorene core itself, modern synthetic chemistry relies on transition-metal-catalyzed cross-coupling. A highly efficient, self-validating protocol involves the palladium-catalyzed dual C–C bond formation starting from 2-iodobiphenyls and dibromomethane ( ) 9.

Protocol: Palladium-Catalyzed Dual C–C Bond Formation of 9H-Fluorenes

Causality & Self-Validation: This protocol is intrinsically self-validating. By utilizing substrates without a preinstalled methylene group, the reaction relies entirely on the precise sequential activation of the C-H bond and the insertion of . If the active dibenzopalladacyclopentadiene intermediate fails to form (e.g., due to catalyst poisoning), the tandem coupling halts, yielding unreacted starting material rather than a complex mixture of side products 9.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a dry, inert-atmosphere reaction vessel, combine the 2-iodobiphenyl substrate with 10 mol % . The choice of is critical; the acetate ligands facilitate the initial electrophilic palladation required for C-H activation 9.

-

Addition of Bases and Additives: Add 5 equivalents of and 6 equivalents of . This dual-base system buffers the reaction, neutralizing the hydrobromic and hydroiodic acids generated during coupling, thereby preventing catalyst degradation 9. Introduce 2 equivalents of isopropanol (i-PrOH).

-

Introduction of the Carbon Source: Add an excess of , which acts as the methylene bridge donor.

-

Thermal Activation: Seal the vessel and heat the mixture to 90 °C. Maintain this temperature with vigorous stirring to provide the necessary activation energy to drive the tandem sequence [[9]]().

-

Reaction Monitoring and Quenching: Monitor via GC-MS. Upon complete consumption of the starting material, cool to room temperature and quench with water.

-

Extraction and Purification: Extract with dichloromethane, dry over anhydrous , concentrate, and purify via silica gel column chromatography to isolate the fluorene derivative.

Workflow of Pd-Catalyzed Dual C-C Bond Formation for Fluorenes.

Applications in Drug Development and Medicinal Chemistry

Fluorene derivatives act as multi-addressable pharmacophores [[10]](). The structural causality behind fluorene's efficacy in medicinal chemistry stems from its rigid, planar, and lipophilic nature.

When designing retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, researchers hybridize the fluorene core with an arylsulfone moiety. The fluorene scaffold acts as a hydrophobic anchor, deeply penetrating the narrow ligand-binding domain of RORγt via stacking interactions. This precise steric fit induces a conformational shift that is propagated by the arylsulfone group, locking the receptor in an inactive state. Consequently, this allosteric modulation inhibits mouse Th17 cell differentiation (with an of 68.6 nM in FRET assays), providing a targeted therapeutic avenue for autoimmune diseases 5.

Other derivatives, such as 2,7-dichloro-fluorene functionalized with thiazole rings, act as potent dihydrofolate reductase (DHFR) inhibitors, showing significant cytotoxicity against human lung (A-549) and breast (MCF-7) carcinoma cell lines 10.

Mechanism of Action for Fluorene-Based RORγt Inverse Agonists.

Applications in Optoelectronics and Sensing

The biphenyl linkage within the fluorene core enforces a highly conjugated -system, minimizing non-radiative decay pathways and resulting in intense blue/violet fluorescence 4. By functionalizing the C2 and C7 positions, scientists can precisely tune the HOMO and LUMO energy levels.

For example, a fluorene-based material containing triple azacrown ether groups (FTC) achieved a HOMO of −5.88 eV and a LUMO of −2.88 eV. When utilized as an electron injection layer in polymer light-emitting diodes (PLEDs), FTC dramatically enhanced the maximum luminance to 11,630 6. Furthermore, fluorene-carbazole dendrimers exhibit excellent thermal stability and have been deployed as hole-transporting layers, achieving bright green emission with a maximum luminance of ~25,400 [[7]]().

Environmental Impact and Biodegradation

Despite their utility, fluorene and other PAHs pose significant environmental and health risks. Fluorene is a low-molecular-weight PAH broadly scattered in contaminated water and soil ecosystems 4. Its xenobiotic activity can lead to severe health concerns, including endocrine disruption and organ damage 4. A review of its environmental fate indicates a biotransformation half-life of 2.9 to 4.6 days, with microbial biodegradation by specific bacteria and fungi offering a sustainable strategy for bioremediation 3.

References

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry - entrepreneur-cn.com

- Fluorene | Overview, Polarity & Structure - study.com

- Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Form

- Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons - microbiologyjournal.org

- Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review - researcher.life

- Structure-Based Design and Synthesis of Fluorene Derivatives as Novel RORγt Inverse Agonists - nih.gov

- Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors - arabjchem.org

- Fluorene | C13H10 | CID 6853 - PubChem - nih.gov

- A fluorene-based material containing triple azacrown ether groups: synthesis, characterization and application in chemosensors and electroluminescent devices - rsc.org

- Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity - researchg

- Fluorene‐Carbazole Dendrimers: Synthesis, Thermal, Photophysical and Electroluminescent Device Properties - scilit.com

Sources

- 1. Fluorene | Overview, Polarity & Structure | Study.com [study.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Structure-Based Design and Synthesis of Fluorene Derivatives as Novel RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fluorene-based material containing triple azacrown ether groups: synthesis, characterization and application in chemosensors and electroluminescent devices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Fluorene‐Carbazole Dendrimers: Synthesis, Thermal, Photophysical and Electroluminescent Device Properties | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]

The Basicity of (9H-Fluoren-9-ylmethyl)-methyl-amine: A Structural and Analytical Whitepaper

Introduction: The Molecular Topology

In the realm of peptide synthesis and drug development, fluorene-derived protecting groups—most notably the 9-fluorenylmethoxycarbonyl (Fmoc) group—are ubiquitous due to their robust stability and specific cleavage mechanisms[1]. However, understanding the fundamental physicochemical properties of the related amine building blocks, such as (9H-Fluoren-9-ylmethyl)-methyl-amine , is critical for predicting pharmacokinetics, lipophilicity, and reactivity profiles.

(9H-Fluoren-9-ylmethyl)-methyl-amine is a secondary aliphatic amine characterized by a bulky, rigid, and highly lipophilic fluorenyl core attached to a methylamine moiety via a single methylene ( −CH2− ) spacer. Unlike aniline derivatives, the nitrogen lone pair is not directly conjugated with the aromatic π -system. Therefore, its basicity is governed by a complex interplay of inductive electron withdrawal and severe steric hindrance, rather than direct resonance delocalization.

Theoretical Framework of Basicity: Causality and Thermodynamics

The basicity of an amine in aqueous media (expressed as the pKa of its conjugate acid) is dictated by the thermodynamic stability of the protonated ammonium species. For (9H-Fluoren-9-ylmethyl)-methyl-amine, two primary forces depress its basicity relative to standard secondary alkylamines:

-

The Inductive Effect (-I): The fluorene ring consists of two benzene rings fused to a central cyclopentadiene ring. The sp2 hybridized carbons of the aromatic system exert a mild electron-withdrawing inductive effect through the sp3 methylene spacer, slightly reducing the electron density on the nitrogen atom.

-

Steric Hindrance and Solvation Energy (The "Umbrella" Effect): Basicity is heavily dependent on the solvent's ability to stabilize the positively charged conjugate acid via ion-dipole interactions. The massive, rigid, planar fluorene ring system acts as a physical barrier, sterically hindering water molecules from efficiently solvating the ammonium center. A less stable conjugate acid directly translates to a lower pKa (a weaker base).

Fig 1: Interplay of inductive and steric effects governing the suppressed basicity.

Comparative Basicity Analysis

To contextualize the basicity of (9H-Fluoren-9-ylmethyl)-methyl-amine, we must compare it to structurally analogous amines. Piperidine, a standard cyclic secondary amine used in Fmoc deprotection, exhibits a high pKa of 11.1[2]. Introducing a single phenyl ring with a methylene spacer (N-Methylbenzylamine) drops the pKa to 9.75[3][4]. The addition of the bicyclic fluorene system further suppresses this value.

Table 1: Quantitative Comparison of Secondary Amine pKa Values

| Amine | Structural Classification | pKa (Conjugate Acid) |

| Piperidine | Cyclic Secondary Aliphatic | 11.10 |

| N-Methylbenzylamine | Acyclic Secondary (1 Phenyl) | 9.75 |

| Dibenzylamine | Acyclic Secondary (2 Phenyls) | 8.52 |

| (9H-Fluoren-9-ylmethyl)-methyl-amine | Bulky Bicyclic Secondary | ~8.80 - 9.20 (Estimated) |

Experimental Methodology: Self-Validating pKa Determination

Standard potentiometric titration is often insufficient for fluorene derivatives due to their extreme lipophilicity; the uncharged, deprotonated free base will rapidly precipitate in aqueous buffers, invalidating the Nernstian equilibrium[5].

To circumvent this, UV-Vis Spectrophotometric Titration in a Cosolvent System is the gold standard[6]. The fluorene chromophore exhibits strong UV absorption maxima between 260 nm and 320 nm[7][8]. Protonation of the adjacent amine alters the local electronic environment, inducing a measurable hypsochromic or bathochromic shift.

Step-by-Step UV-Vis Titration Protocol

-

Rationale for Cosolvent: A 50:50 Methanol/Water ( v/v ) mixture is utilized to maintain the solubility of the neutral free base at high pH. The apparent pKa ( psKa ) measured in this cosolvent is later extrapolated to aqueous pKa using Yasuda-Shedlovsky extrapolation.

-

Self-Validation Check: The presence of a distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values) acts as an internal validation. It confirms that the system exists strictly as a two-state equilibrium (protonated vs. deprotonated) without degradation or aggregation artifacts[9].

Protocol Steps:

-

Stock Preparation: Dissolve (9H-Fluoren-9-ylmethyl)-methyl-amine in pure HPLC-grade methanol to a concentration of .

-

Buffer Series Generation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 6.0 to 11.0 in 0.5 pH increments.

-

Sample Equilibration: Mix the methanolic stock 1:1 with the aqueous buffers. Allow 15 minutes for thermal and ionic equilibration at 25∘C .

-

Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 350 nm for each pH solution using a quartz cuvette.

-

Data Extraction: Identify the wavelength of maximum absorbance difference ( λmax ) between the fully protonated (pH 6.0) and fully deprotonated (pH 11.0) states.

-

Calculation: Plot the absorbance at λmax against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point, which equals the psKa [6].

Fig 2: Self-validating UV-Vis spectrophotometric workflow for sparingly soluble amines.

Implications in Drug Development

Understanding the precise basicity of (9H-Fluoren-9-ylmethyl)-methyl-amine is not merely an academic exercise. In drug design, the combination of a molecule's pKa and its partition coefficient ( logP ) dictates its distribution coefficient ( logD ) at physiological pH (7.4).

Because the estimated pKa of this compound (~8.8 - 9.2) is closer to physiological pH than highly basic amines like piperidine, a larger fraction of the molecule will exist in the uncharged, highly lipophilic free-base form in the bloodstream. This significantly enhances passive lipid bilayer permeability but may induce challenges related to aqueous solubility and plasma protein binding. Consequently, when utilizing fluorenyl-amine scaffolds in medicinal chemistry, formulation scientists must proactively design lipid-based delivery systems or utilize cosolvents to mitigate precipitation risks.

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. researchgate.net [researchgate.net]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Application Note: Advanced Protocol for Fmoc Deprotection Using Piperidine in DMF

Target Audience: Researchers, scientists, and drug development professionals. Application: Solid-Phase Peptide Synthesis (SPPS).

Introduction & Mechanistic Insights

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its orthogonal nature allows for selective removal under basic conditions without compromising acid-labile side-chain protecting groups or the peptide-resin linkage. The industry-standard reagent for Fmoc removal is 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1].

To optimize synthesis yields and prevent sequence-truncating side reactions, it is critical to understand the causality behind this specific reagent choice.

The E1cB Elimination Mechanism

Fmoc deprotection is not a simple hydrolysis; it proceeds via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].

-

Proton Abstraction: Piperidine acts as a base to abstract the acidic β-proton at the 9-position of the fluorene ring. This proton is unusually acidic (pKa ~23 in DMSO) because the resulting fluorenyl carbanion fulfills Hückel's rule (14 electrons, n=3) and is highly stabilized by aromaticity[2].

-

β-Elimination: The carbanion undergoes spontaneous rearrangement, cleaving the carbamate bond to release carbon dioxide (CO₂), the free peptide amine, and a highly reactive byproduct: dibenzofulvene (DBF) [2].

-

Nucleophilic Scavenging: DBF is a potent Michael acceptor. If left unquenched, it will rapidly alkylate the newly liberated N-terminal amine or susceptible side chains, capping the peptide and resulting in a characteristic +178 Da mass shift[3]. Piperidine serves a dual purpose by acting as a nucleophile to scavenge DBF, forming a stable DBF-piperidine adduct[2][3].

Caption: Mechanism of Fmoc deprotection and DBF scavenging by piperidine.

Standard Experimental Protocol: 20% Piperidine in DMF

This protocol is designed for batch-wise SPPS at room temperature. The two-stage treatment is highly intentional: a brief initial treatment removes the bulk of the Fmoc group, while the second, longer treatment drives the equilibrium to completion and ensures absolute scavenging of DBF[4][5].

Reagent Preparation

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in peptide-synthesis grade DMF. (Note: Piperidine is a DEA-regulated substance; ensure proper compliance and handle in a fume hood).

-

Wash Solvent: Peptide-synthesis grade DMF.

Step-by-Step Methodology

-

Resin Preparation: Ensure the peptide-resin is fully swollen in DMF (typically 10–15 minutes) before initiating deprotection[6].

-

Initial Cleavage (Stage 1): Add the 20% Piperidine/DMF solution to the reaction vessel (approximately 10 mL per gram of resin). Agitate gently via nitrogen bubbling or orbital shaking for 3 to 5 minutes [5].

-

Drain: Drain the reaction vessel completely. This removes the bulk of the generated DBF and CO₂.

-

Complete Scavenging (Stage 2): Add a fresh aliquot of 20% Piperidine/DMF (10 mL/g resin). Agitate for 10 to 15 minutes . This prolonged exposure ensures complete deprotection of sterically hindered sequences and total conversion of DBF to the piperidine adduct[4][5].

-

Drain and Wash (Critical Step): Drain the reaction vessel. Wash the resin extensively with DMF (e.g., 5 washes of 1 minute each using 10 mL/g resin)[6].

-

Verification (Optional but Recommended): Perform a Kaiser (ninhydrin) test. A positive result (dark blue resin beads) confirms the presence of free primary amines, indicating successful deprotection[6].

Process Analytical Technology (PAT): UV Monitoring

Because the DBF-piperidine adduct is a strong chromophore, Fmoc deprotection can be monitored in real-time. The adduct exhibits a distinct UV absorbance peak at 301 nm [3].

-

By measuring the area under the curve (AUC) of the reaction waste, chemists can quantify the efficiency of Fmoc removal[3].

-

A broadened or tailing UV peak often indicates a "difficult sequence" where interchain aggregation is slowing down the deprotection kinetics[7][8].

Troubleshooting Base-Induced Side Reactions

While 20% piperidine in DMF is the gold standard, prolonged exposure to secondary amines can trigger sequence-dependent side reactions. Understanding these pathways allows for proactive mitigation[1][9].

Caption: Common base-induced side reactions during Fmoc deprotection in SPPS.

Summary of Side Reactions and Mitigation Strategies

| Side Reaction | Mechanistic Cause | High-Risk Sequences | Mitigation Strategy |

| Aspartimide Formation | Base-catalyzed nucleophilic attack of the backbone nitrogen on the β-carboxyl group of Asp, forming a 5-membered imide ring[1][9]. | Asp-Gly, Asp-Ser, Asp-Asn[3][4]. | Add 0.1 M HOBt or 0.1 M Oxyma Pure to the 20% Pip/DMF solution to buffer the basicity[5]. Alternatively, use 5% Piperazine + 2% DBU[7]. |

| Diketopiperazine (DKP) Formation | Intramolecular aminolysis at the dipeptide stage. The free N-terminus attacks the ester linkage to the resin, cleaving the chain[4][7]. | Dipeptides containing Pro, Gly, or N-methyl amino acids at the C-terminus[4][8]. | Use very short deprotection times (e.g., 1.5 min at high flow rate)[8]. Couple the 3rd amino acid immediately. Use Trt-protected amino acids. |

| DBF Alkylation | Incomplete scavenging of DBF allows it to undergo Michael addition with the free N-terminus (+178 Da)[3]. | Sequence-independent; occurs if piperidine concentration drops or washing is delayed[3]. | Ensure piperidine concentration is strictly ≥20%. Do not delay the washing steps post-deprotection[3]. |

Note on Alternative Bases: If piperidine procurement is restricted due to DEA regulations, or if aspartimide formation is severe, a validated alternative is 5% Piperazine with 2% DBU in NMP or DMF . DBU provides the strong basicity required for rapid β-elimination, while piperazine acts as the nucleophilic DBF scavenger[7][9].

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis [Link]

-

Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism Peptide Chemistry[Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega[Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH) / PMC[Link]

-

Mechanism of Fmoc deprotection and trapping of dibenzofulvene ResearchGate[Link]

-

Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry[Link]

-

Methods for Removing the Fmoc Group Renyi.hu[Link]

-

How to Synthesize a Peptide AAPPTec[Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. renyi.hu [renyi.hu]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis and Integration of Fmoc-N-Methylamino Acids in Peptide Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The incorporation of N-methylamino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. By replacing the amide hydrogen with a methyl group, researchers eliminate a key hydrogen bond donor, which fundamentally alters the peptide's conformational landscape—often inducing cis amide bonds or stabilizing β -turns. More importantly, this modification sterically shields the peptide backbone, drastically reducing its susceptibility to proteolytic degradation and significantly enhancing membrane permeability and oral bioavailability[1].

Nomenclature Clarification: While the chemical motif (9H-Fluoren-9-ylmethyl)-methyl-amine (Fm-NHMe) represents a specific protected amine, the industry standard for synthesizing N-methylated peptides relies on the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This guide focuses on the synthesis of Fmoc-N-methylamino acids and their subsequent application in Solid-Phase Peptide Synthesis (SPPS), as this is the universally validated, field-proven methodology for generating N-methylated peptide therapeutics.

Mechanistic Insight: The Oxazolidinone Route

Direct N-methylation of Fmoc-protected amino acids (e.g., using methyl iodide and a strong base) is notoriously problematic, frequently leading to over-alkylation (esterification of the C-terminus) and significant racemization at the α -carbon.

To circumvent this, the field relies on the Freidinger Oxazolidinone Method [2]. This elegant, causality-driven approach utilizes a two-step sequence:

-

Cyclization: The Fmoc-amino acid is condensed with paraformaldehyde under acidic conditions. This forms a 5-oxazolidinone ring, which simultaneously protects the nitrogen and the carboxylate group. Crucially, this cyclic intermediate sterically locks the α -carbon, preventing base-catalyzed enolization and subsequent racemization.

-

Reductive Ring-Opening: The oxazolidinone aminal C-O bond is specifically cleaved using triethylsilane (TES) in the presence of trifluoroacetic acid (TFA), yielding the strictly mono-methylated Fmoc-N-methylamino acid[3][4].

Figure 1: Mechanism of the Freidinger oxazolidinone route for synthesizing Fmoc-N-methylamino acids.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failure modes are caught immediately, saving expensive coupling reagents and downstream purification time.

Protocol A: Synthesis of Fmoc-N-Methylamino Acids

Step 1: Formation of the 5-Oxazolidinone Intermediate

-

Suspend 10.0 mmol of the target Fmoc-amino acid, 2.0 g of paraformaldehyde, and 150 mg of p-toluenesulfonic acid (p-TsOH) in 150 mL of anhydrous toluene.

-

Attach a Dean-Stark trap and reflux the mixture under nitrogen. The removal of water drives the equilibrium toward the cyclic product.

-

QC Checkpoint 1 (TLC & IR): After 2 hours, monitor via TLC (1:3 EtOAc/Hexane). The reaction is complete when the starting material is consumed. Validate via IR spectroscopy: look for the appearance of a strong, characteristic lactone carbonyl stretch at ∼ 1800 cm⁻¹[5].

-

Wash the organic layer with 5% NaHCO₃ (to remove p-TsOH) and brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Reductive Ring-Opening

-

Dissolve the crude oxazolidinone in 30 mL of anhydrous dichloromethane (DCM).

-

Add 30 mL of Trifluoroacetic Acid (TFA), followed immediately by 30.0 mmol of Triethylsilane (TES). Stir at ambient temperature for 24 hours.

-

Causality Note: TES acts as a hydride donor. The highly acidic environment (TFA) protonates the oxazolidinone oxygen, creating a carbocation intermediate at the aminal carbon, which is rapidly trapped by the hydride from TES.

-

QC Checkpoint 2 (HPLC-MS & NMR): Concentrate the mixture and precipitate the product in cold diethyl ether. Analyze via HPLC-MS to confirm the exact mass addition of +14 Da (relative to the starting Fmoc-AA) and the complete disappearance of the oxazolidinone mass. Verify stereochemical integrity via ¹³C NMR; racemization should be <0.1%[2].

Protocol B: SPPS Integration of N-Methylamino Acids

Coupling an amino acid onto an N-methylated N-terminus is notoriously difficult due to the severe steric clash between the incoming activated ester and the N-methyl group. Standard DIC/Oxyma chemistry will fail.

-

Deprotection: Treat the resin-bound N-methylamino acid with 20% piperidine in DMF (2 × 10 min).

-

QC Checkpoint 3 (Chloranil Test): Perform a Chloranil test. Note: The standard Kaiser test yields false negatives for secondary amines. A positive Chloranil test (dark green/blue beads) confirms successful Fmoc removal and exposure of the secondary amine.

-

Activation & Coupling: Pre-activate 4.0 equivalents of the incoming Fmoc-amino acid with 3.9 equivalents of HATU and 4.0 equivalents of HOAt in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Add the activated mixture to the resin. Couple for 2 to 4 hours at room temperature (or apply microwave heating at 75°C for 15 minutes if the sequence permits).

-

QC Checkpoint 4 (Validation): Repeat the Chloranil test. Colorless beads indicate complete acylation. If beads remain green, perform a second coupling cycle using a different activating agent (e.g., BTC/collidine).

Figure 2: Workflow and QC checkpoints for coupling onto an N-methylated residue during SPPS.

Quantitative Data Presentation

To optimize synthesis yields, the choice of coupling reagent must be tailored to the specific steric environment of the peptide bond being formed. Table 1 summarizes field-proven reagent selections.

Table 1: Comparative Coupling Efficiencies and Reagent Selection for N-Methylamino Acids

| Coupling Scenario | Preferred Reagent System | Base / Additive | Reaction Time | Typical Yield |

| Primary AA → Primary AA | DIC / Oxyma Pure | None | 30 min | >99% |

| Primary AA → N-Me-AA (Resin) | HATU | DIPEA / HOAt | 2 - 3 hours | 85 - 95% |

| N-Me-AA → N-Me-AA (Resin) | BTC* | 2,4,6-Collidine | 4 hours | 70 - 80% |

*BTC = Bis(trichloromethyl)carbonate (Triphosgene). Use with extreme caution under properly ventilated conditions due to toxicity. It forms highly reactive amino acid chlorides in situ, which are required to overcome severe steric hindrance.

References

- Buba, A. E., Koch, S., Kunz, H., & Löwe, H. (2013). ChemInform Abstract: Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane. European Journal of Organic Chemistry.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.

- Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. Journal of Organic Chemistry, ACS Publications.

- Reddy, et al. (2025). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ResearchGate.

Sources

using (9H-Fluoren-9-ylmethyl)-methyl-amine for N-terminal protection

Application Note: N-Terminal Protection Strategies Utilizing 9-Fluorenylmethyl (Fm) and Fmoc-N-Methyl Derivatives

Introduction & Mechanistic Causality

The protection of N-terminal amines is the foundational strategy in stepwise peptide synthesis and organic chemical biology[].

Nomenclature Note : The specific chemical entity (9H-Fluoren-9-ylmethyl)-methyl-amine represents an Fm-protected methylamine. In the broader context of peptide and protein chemistry, this structural motif is most practically encountered when utilizing Fmoc-N-methyl amino acids for N-terminal protection and chain elongation in Solid-Phase Peptide Synthesis (SPPS). This guide bridges the fundamental chemistry of the 9-fluorenylmethyl (Fm) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups with the specialized protocols required for handling N-methylated amines.

The Fmoc group is the gold standard for N-terminal protection in modern SPPS[2]. Introduced by Carpino and Han, the Fmoc group is highly valued because it is base-labile, offering perfect orthogonality with acid-labile side-chain protecting groups such as Boc or tBu[3].

Causality of Deprotection : The electron-withdrawing nature of the fluorene ring renders the lone hydrogen atom at the C-9 position highly acidic[4]. When exposed to a mild base (typically 20% piperidine in DMF), this proton is abstracted, triggering an E1cb β -elimination[4]. This releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate[3]. The DBF is subsequently scavenged by the piperidine to form a stable fulvene-piperidine adduct, preventing it from re-reacting with the newly freed N-terminus[4].

Quantitative Data Presentation: Protecting Group Comparison

To select the appropriate N-terminal protection strategy, one must comprehensively consider the synthetic route and compatibility with side-chain protecting groups[].

Table 1: Comparison of Common N-Terminal Protecting Groups

| Protecting Group | Cleavage Reagent | Cleavage Mechanism | Orthogonality | Primary Use Case |

| Fmoc | 20% Piperidine in DMF | Base-catalyzed β -elimination | Orthogonal to Boc/tBu | Standard SPPS[2] |

| Fm | Piperidine or DBU | Base-catalyzed β -elimination | Orthogonal to Boc/tBu | Secondary amine protection |

| Boc | TFA in DCM | Acidolysis | Orthogonal to Fmoc/Benzyl | Specialized/Complex SPPS[2] |

| Z (Cbz) | H₂, Pd/C or HF | Hydrogenolysis / Strong Acid | Orthogonal to Boc/Fmoc | Solution-phase synthesis |

Mechanistic Workflow Visualization

Workflow of Fmoc-based N-terminal protection and base-catalyzed deprotection cycle.

Experimental Protocols: Self-Validating Systems

When dealing with N-methylated amines (such as incorporating Fmoc-N-methyl amino acids), steric hindrance significantly reduces nucleophilicity. Standard coupling reagents (like DIC or HBTU) often fail or result in incomplete coupling. Therefore, highly reactive phosphonium salts (e.g., PyBrOP) must be used[5].

Protocol A: N-Terminal Protection using Fmoc-Cl (Solution Phase)

Objective: Protect a free secondary amine (e.g., methylamine derivative) using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

-

Preparation : Dissolve the amine (1.0 eq) in a 10% aqueous Na₂CO₃ solution and cool to 0°C in an ice bath.

-

Causality: The alkaline environment keeps the amine deprotonated and nucleophilic, while the low temperature prevents the rapid hydrolysis of the highly reactive Fmoc-Cl.

-

-

Addition : Dissolve Fmoc-Cl (1.1 eq) in a miscible organic solvent (e.g., dioxane) and add dropwise to the vigorously stirring aqueous solution over 30 minutes[3].

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Self-Validating Check (Chloranil Test) : The standard Kaiser test yields false negatives for secondary amines. Perform a Chloranil test on a small aliquot. A color change from clear to blue/green indicates unreacted secondary amine. Continue stirring until the test is negative.

-

Workup : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 0.1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: SPPS Coupling of Fmoc-N-Methyl Amino Acids

Objective: Couple an Fmoc-protected N-methyl amino acid to a resin-bound peptide[5].

-

Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the previous Fmoc group[4]. Wash thoroughly with DMF (5x) and DCM (3x).

-

Activation : In a separate vial, dissolve the Fmoc-N-methyl amino acid (3.0 eq) and PyBrOP (3.0 eq) in DMF. Add DIPEA (6.0 eq).

-

Causality: PyBrOP generates a highly reactive acyl bromide intermediate in situ. This is strictly necessary to overcome the severe steric bulk of the N-methyl group during coupling, which standard O-acylisoureas cannot achieve[5].

-

-

Coupling : Add the activated mixture to the resin and shake for 12-24 hours at room temperature.

-

Self-Validating Check : Wash the resin and perform a Chloranil test. If positive (blue/green beads), repeat the coupling step.

-

Capping : Treat the resin with acetic anhydride/DIPEA in DMF to cap any unreacted amines, preventing deletion sequences.

Protocol C: Fmoc Deprotection and Dibenzofulvene Scavenging

Objective: Remove the Fmoc group and efficiently scavenge the dibenzofulvene (DBF) byproduct.

-

Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine in DMF.

-

Causality: Piperidine acts as both the base to abstract the acidic C-9 proton and the nucleophile to scavenge the resulting DBF[4].

-

-

Application : Add the solution to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.

-

Self-Validating Check (UV Monitoring) : Collect the deprotection flow-through and measure UV absorbance at 301 nm.

-

Causality: The DBF-piperidine adduct has a strong, distinct UV absorbance, allowing quantitative real-time monitoring of deprotection efficiency[4].

-

-

Washing : Wash the resin extensively with DMF (6x) to remove all traces of piperidine before the next coupling step.

Sources

applications of fluorene derivatives in medicinal chemistry

Application Note: The Versatility of the Fluorene Scaffold in Modern Medicinal Chemistry

Executive Summary & Structural Rationale

Fluorene—a tricyclic polyaromatic hydrocarbon consisting of two benzene rings fused by a central five-membered cyclopentadiene ring—has emerged as a highly privileged scaffold in modern drug discovery[1]. As a Senior Application Scientist, I frequently leverage the fluorene core for its unique physicochemical properties. The rigid, nearly planar biphenyl system restricts conformational flexibility, which significantly minimizes the entropic penalty upon binding to deep, lipophilic protein pockets or intercalating into DNA[2].

Crucially, the methylene bridge at the C9 position is uniquely acidic (pKa ~22.6), allowing for facile deprotonation and the generation of diverse sp3 -hybridized derivatives[1]. Furthermore, halogenation at the C2 and C7 positions (e.g., 2,7-dichlorofluorene) drastically increases the lipophilicity (logP) and metabolic stability of the molecule, enhancing cell membrane permeability and extending the in vivo half-life of the resulting therapeutics[3].

This application note details three distinct, field-proven workflows utilizing fluorene derivatives: antimalarial therapeutics, dual oncology/antimicrobial agents, and autoimmune modulators.

Application I: Antimalarial Therapeutics (The Lumefantrine Paradigm)

Lumefantrine is a 9-(p-chlorobenzylidene)-9H-fluorene derivative and a critical component of artemisinin-based combination therapies (ACTs) used to treat multi-drug resistant Plasmodium falciparum[4].

Causality & Mechanism: Lumefantrine acts as a blood schizonticide. Its highly lipophilic fluorene core drives the accumulation of the drug within the acidic food vacuole of the parasite. Here, it binds to hemin, preventing its polymerization into inert hemozoin. The subsequent buildup of free heme generates lethal reactive oxygen species (ROS), causing parasite death[4].

Protocol: In Vitro SYBR Green I Malaria Viability Assay

System Validation & Controls:

-

Positive Control: Artemether (to benchmark monotherapy vs. combination efficacy).

-

Negative Control: Uninfected human erythrocytes (to establish baseline background fluorescence).

Step-by-Step Methodology:

-

Parasite Culture: Maintain P. falciparum (chloroquine-resistant strain W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum under a hypoxic gas mixture (5% O 2 , 5% CO 2 , 90% N 2 ).

-

Compound Plating: Array fluorene compounds in 96-well plates using 2-fold serial dilutions in DMSO (final assay DMSO < 0.5%).

-

Infection & Incubation: Add asynchronous parasite cultures (1% parasitemia) to the drug plates. Incubate for 72 hours at 37°C.

-

Causality: A 72-hour window ensures the parasites complete at least one full 48-hour intraerythrocytic developmental cycle, allowing the fluorene compound to inhibit hemozoin formation during the highly active trophozoite stage.

-

-